9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene

High Refractive Index Polymers Optical Materials Polycarbonate Synthesis

BPEF offers a unique cardo structure, delivering high refractive index (>1.64) and near-zero birefringence (Δn 0.00007) for premium optical materials, outperforming BPA-PC in hygrothermal stability and BPA-free dental resin systems. Ideal for advanced display, automotive, and medical device applications.

Molecular Formula C29H26O4
Molecular Weight 438.5 g/mol
CAS No. 117344-32-8
Cat. No. B037463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
CAS117344-32-8
Molecular FormulaC29H26O4
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO
InChIInChI=1S/C29H26O4/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-16,30-31H,17-20H2
InChIKeyNQXNYVAALXGLQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF, CAS 117344-32-8): Supplier Specifications and Technical Datasheet


9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF, CAS 117344-32-8), a high-purity fluorene-based diol with the molecular formula C29H26O4 and a molecular weight of 438.5 g/mol [1], is a key monomer for synthesizing advanced cardo polymers. Its central Cardo structure imparts high refractive index, exceptional transparency, and thermal stability, making it a critical building block for high-performance optical resins, engineering plastics, and UV-curable formulations [2].

Why Generic Diol Monomers Cannot Replace 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene in High-Performance Applications


While many aromatic diols offer thermal stability, few match the unique combination of high refractive index (n > 1.64 in polymer form) and low birefringence (Δn) that the BPEF Cardo structure provides [1]. Generic substitutions using standard bisphenols or low-index aliphatic diols inevitably sacrifice optical clarity, chromatic stability, and environmental durability. Specifically, Bisphenol A-based polycarbonates suffer from hydrolytic degradation and higher birefringence [2], while alternative high-index monomers like sulfur- or halogen-containing analogs often introduce viscosity, toxicity, or processing challenges that BPEF avoids [3].

Quantitative Differentiation of 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene (BPEF) for Scientific Procurement Decisions


BPEF-Based Polycarbonate Achieves 1.646 Refractive Index vs. 1.585 for Bisphenol A Polycarbonate

BPEF homopolymer polycarbonate exhibits a refractive index (n) of 1.646 at 589 nm, significantly exceeding the 1.585 refractive index of conventional Bisphenol A polycarbonate (BPA-PC) [1]. This 0.061 increase in n translates directly to thinner optical components for equivalent light bending power in lenses and prisms.

High Refractive Index Polymers Optical Materials Polycarbonate Synthesis

BPEF Copolycarbonate Demonstrates Superior Hydrolytic Stability Over Bisphenol A Polycarbonate Under Hygrothermal Conditions

Comparative analysis revealed that polycarbonate copolymerized from BPEF and BNE (2,2′-bis(2-hydroxyethoxy)-1,1′-binaphthyl) demonstrated superior hydrolytic stability relative to Bisphenol A-based polycarbonate [1]. This enhanced resistance to hygrothermal aging is attributed to the higher pKa values of BPEF and BNE, which render acidic hydrolytic species less capable of dissociating and cleaving ester linkages [1].

Hydrolytic Stability Polycarbonate Aging Optical Device Durability

BPEF-Containing Polyisocyanurate Film Achieves Ultra-Low Birefringence (Δn = 0.00007) vs. Typical High-Index Polymers

Incorporation of BPEF into bio-based polyisocyanurate (PFIC) at a 65% mole fraction produces films with a high refractive index (n = 1.620) and an exceptionally low birefringence (Δn = 0.00007) [1]. This near-zero Δn contrasts sharply with typical high-index polymers that suffer from significant optical anisotropy and light distortion.

Birefringence Control Optical Films Polyisocyanurate

Bis-EFMA Dental Resin Exhibits 1.8% Lower Polymerization Shrinkage Than Bis-GMA Standard

In a direct comparison of dental resin systems, Bis-EFMA-based resin (derived from BPEF) exhibited significantly lower polymerization shrinkage than the industry standard Bis-GMA-based resin [1]. Specifically, Bis-EFMA resin showed 1.8% volumetric shrinkage versus 2.3% for Bis-GMA resin, a relative reduction of approximately 22% [1].

Dental Materials Polymerization Shrinkage Bis-GMA Alternative

Optimized BPEF Synthesis Achieves 99.2% Purity and 90.2% Yield via Non-Corrosive Catalyst

An optimized industrial synthesis method using 9-fluorenone and phenoxyethanol with a heteropolyacid salt catalyst produces BPEF with 99.2% purity and 90.2% isolated yield [1]. This compares favorably to traditional acid-catalyzed processes that typically achieve yields below 75% and require extensive purification to remove corrosive catalyst residues [1].

Monomer Synthesis Process Optimization Industrial Scale-Up

Validated Application Scenarios for 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene Based on Quantitative Evidence


High-Index, Low-Birefringence Optical Films for Advanced Displays

BPEF is the monomer of choice for synthesizing optical compensation films and luminance-enhancing prism sheets. Its copolymers achieve refractive indices of 1.620–1.646 while maintaining near-zero birefringence (Δn as low as 0.00007) [1][2]. This unique combination directly addresses the critical challenge of minimizing light deviation and color shift in high-resolution LCD and OLED displays, where traditional high-index monomers introduce unacceptable optical distortion [3].

Durable Polycarbonate Lenses for Automotive and Outdoor Optics

For automotive headlamp lenses and outdoor optical sensors, BPEF-based polycarbonates offer a decisive advantage over standard Bisphenol A polycarbonate. Direct comparative testing demonstrates superior resistance to hygrothermal aging, preventing the hydrolytic degradation that causes haze and embrittlement in BPA-PC under humid heat exposure [4]. This translates directly to extended component lifetime and maintained optical clarity in harsh environmental conditions.

Low-Shrinkage, High-Strength BPA-Free Dental Restorative Materials

BPEF-derived dimethacrylate (Bis-EFMA) provides a clinically validated alternative to Bis-GMA in dental composites. Quantitative data shows Bis-EFMA resins reduce volumetric polymerization shrinkage by approximately 22% relative to Bis-GMA standards (1.8% vs. 2.3%) while exhibiting lower water sorption and cytotoxicity [5]. These improvements minimize microleakage at the tooth-restoration interface and eliminate the regulatory and health concerns associated with residual Bisphenol A in oral care products.

UV-Curable High-Refractive Coatings and Adhesives for Optoelectronics

BPEF serves as a precursor for synthesizing thiol-functionalized, high-refractive index monomers for UV-curable formulations [6]. In prism sheet applications, BPEF-derived thiol-ene systems achieve tunable refractive indices and enhanced adhesion to PET substrates, with the added benefit of reduced volumetric shrinkage during cure [6]. This enables the rapid, low-energy fabrication of optical adhesives and coatings where sulfur or halogen alternatives would introduce coloration, toxicity, or processing viscosity issues.

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